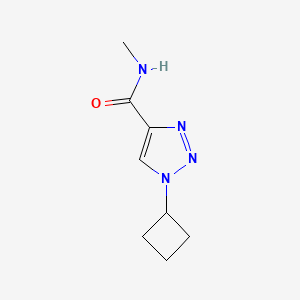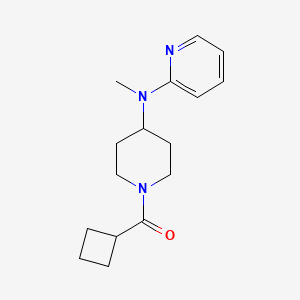
1-cyclobutyl-N-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-N-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their versatile chemical properties and potential biological activities. The unique structure of this compound, which includes a cyclobutyl group and a triazole ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper (Cu) and involves the reaction of an azide with an alkyne to form the triazole ring . The specific conditions for the synthesis of 1-cyclobutyl-N-methyl-1H-1,2,3-triazole-4-carboxamide may include the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
1-Cyclobutyl-N-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclobutyl-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can mimic amide bonds, allowing it to interact with various biological molecules . The pathways involved may include inhibition of key enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar biological activities but different chemical properties.
Rufinamide: An anticonvulsant drug with a triazole core structure.
Cefatrizine: A broad-spectrum cephalosporin antibiotic containing a triazole ring.
Uniqueness: 1-Cyclobutyl-N-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
1-cyclobutyl-N-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-9-8(13)7-5-12(11-10-7)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,9,13) |
InChI Key |
DUXVVGKFLYQMAS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12265519.png)
![Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]-](/img/structure/B12265523.png)
![4-(4-Methoxyphenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B12265527.png)
![4-[4-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12265539.png)
![4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine](/img/structure/B12265554.png)

![4-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12265556.png)


![4-Ethoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12265568.png)
![5-chloro-N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265571.png)
[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B12265576.png)
![4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B12265585.png)
![4-bromo-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12265593.png)
